molecular formula C15H25NO4 B1451026 (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate CAS No. 951624-21-8

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

Cat. No. B1451026
M. Wt: 283.36 g/mol
InChI Key: UHISVGDQXMLRIB-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate” is a chemical compound used in scientific research1. It has a complex structure and is characterized by a mix of longer and shorter sentences1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate”.



Molecular Structure Analysis

The molecular formula of “(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate” is C15H25NO42. The molecular weight is 283.362. However, I couldn’t find any detailed information on its molecular structure.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate”.



Physical And Chemical Properties Analysis

“(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate” has a molecular formula of C15H25NO4 and a molecular weight of 283.362. However, I couldn’t find any detailed information on its physical and chemical properties.


Safety And Hazards

I couldn’t find any specific safety and hazard information for “(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate”. However, as with all chemicals, it should be handled with care and appropriate safety measures should be taken.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of research or applications for “(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate”.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

methyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISVGDQXMLRIB-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\CCCCC=C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 2
Reactant of Route 2
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 3
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 4
Reactant of Route 4
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 5
Reactant of Route 5
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 6
Reactant of Route 6
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.